molecular formula C8H15ClO2S B13236374 2,5-Dimethylcyclohexane-1-sulfonyl chloride

2,5-Dimethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13236374
M. Wt: 210.72 g/mol
InChI Key: ILHLYXWWEDBIHU-UHFFFAOYSA-N
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Description

2,5-Dimethylcyclohexane-1-sulfonyl chloride ( 1343290-52-7) is an aliphatic sulfonyl chloride reagent with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is characterized by its cyclohexane ring structure substituted with two methyl groups at the 2 and 5 positions and a reactive sulfonyl chloride group, which serves as a versatile intermediate in organic synthesis and medicinal chemistry research . The specific spatial arrangement of the methyl groups (cis or trans) on the cyclohexane ring creates distinct conformational isomers, which can influence the compound's steric profile and reactivity; the principles of cyclohexane chair conformation stability are critical for researchers to consider when employing this reagent in stereosensitive reactions . As a key building block, its primary research application is in nucleophilic substitution reactions, where it is used to introduce the 2,5-dimethylcyclohexanesulfonyl moiety onto target molecules, potentially for the development of novel sulfonamide-based compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this is a moisture-sensitive compound and requires proper handling. It is classified as a Dangerous substance with the GHS signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and handling procedures must be followed. The product is available for purchase from various chemical suppliers .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

2,5-dimethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h6-8H,3-5H2,1-2H3

InChI Key

ILHLYXWWEDBIHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Sulfonation of 2,5-Dimethylcyclohexane

Method Overview:

The primary approach involves sulfonation of 2,5-dimethylcyclohexane using sulfur trioxide or chlorosulfonic acid, followed by chlorination to produce the sulfonyl chloride. This method is well-established for aromatic and cycloalkane derivatives.

Procedure:

  • Sulfonation Reaction:
    The cycloalkane is reacted with chlorosulfonic acid under controlled temperature conditions, typically below 0°C, to prevent over-sulfonation. The mixture is stirred for several hours, then quenched with water to precipitate the sulfonic acid intermediate.

  • Chlorination Step:
    The sulfonic acid is then treated with thionyl chloride or phosphorus trichloride to convert the sulfonic acid into the sulfonyl chloride.

Reaction Conditions and Data:

Step Reagents Temperature Time Yield Notes
Sulfonation Chlorosulfonic acid < 0°C 4–6 hours ~70–80% Controlled addition to avoid poly-sulfonation
Chlorination Thionyl chloride Reflux 2–4 hours ~85% Excess SOCl₂ used, excess removed by distillation

Advantages:

  • High yields
  • Well-understood mechanism

Disadvantages:

  • Corrosive reagents
  • Requires careful temperature control

Direct Chlorosulfonation via Chlorination of Cyclohexane Derivatives

Method Overview:

An alternative involves direct chlorosulfonation of the cyclohexane ring using chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of sulfur dioxide.

Procedure:

  • Cyclohexane derivatives are reacted with sulfur dioxide and POCl₃ under reflux.
  • The reaction proceeds via electrophilic substitution to introduce the sulfonyl group, which is then chlorinated.

Reaction Conditions and Data:

Step Reagents Temperature Time Yield Notes
Chlorosulfonation SO₂, POCl₃ Reflux 8–12 hours 60–75% Requires inert atmosphere
Chlorination Excess POCl₃ Reflux 4–6 hours 80–85% Post-reaction distillation

Advantages:

  • Fewer steps
  • Suitable for scale-up

Disadvantages:

  • Less selective
  • Possible formation of by-products

Oxidative Chlorination Using Chlorinating Agents and Oxidants

Method Overview:

Oxidative chlorination employs reagents like N-chlorosuccinimide (NCS) in the presence of oxidants such as Oxone (potassium peroxymonosulfate) to facilitate chlorination and oxidation in a single step.

Procedure:

  • The cycloalkane is reacted with NCS in a solvent like methanol or acetonitrile.
  • Oxone is added dropwise under ice-cooling to promote selective chlorination at the desired position.
  • The mixture is stirred at room temperature, then filtered and purified.

Reaction Conditions and Data:

Step Reagents Temperature Time Yield Notes
Oxidative chlorination NCS, Oxone 0–25°C 4–6 hours 49–88% Mild conditions, high selectivity

Advantages:

  • Mild reaction conditions
  • Good selectivity

Disadvantages:

  • Possible formation of para-isomers (~5%)
  • Requires purification to remove residual oxidants

Summary of Preparation Methods

Method Reagents Conditions Typical Yield Remarks
Sulfonation + Chlorination Chlorosulfonic acid, SOCl₂ Controlled temperature 70–85% Classic approach, high yield
Direct Chlorosulfonation SO₂, POCl₃ Reflux, inert atmosphere 60–85% Fewer steps, scalable
Oxidative Chlorination NCS, Oxone Mild, room temp 49–88% Selective, mild conditions

The choice of method depends on the scale, available reagents, and desired purity. The sulfonation followed by chlorination remains the most reliable for laboratory synthesis, offering high yields and well-understood reaction pathways. Oxidative chlorination provides a milder alternative with good selectivity, suitable for sensitive substrates or when minimizing by-products is critical.

Preparation of 2,5-Dimethylcyclohexane-1-sulfonyl chloride involves strategic sulfonation and chlorination steps. Traditional methods utilizing chlorosulfonic acid and thionyl chloride are well-established, while recent advances favor oxidative chlorination techniques employing NCS and Oxone for milder conditions and improved selectivity. Proper control of reaction parameters and purification processes ensures high-quality synthesis aligned with research and industrial standards.

- Supporting information from the Royal Society of Chemistry, detailing sulfonyl chloride synthesis and oxidation procedures. - Exploration of sulfonyl chemistry and alternative synthesis routes from the University of Guelph thesis. - Recent publications on chlorovinyl derivatives and sulfonylation techniques from the Journal of Organic Chemistry.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-dimethylcyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Functional Group Molecular Formula Key Structural Features
This compound Sulfonyl chloride C₈H₁₅ClO₂S Cyclohexane ring with methyl and -SO₂Cl
(2S)-2,5-Diaminopentanamide diHCl Amide, dihydrochloride C₅H₁₃N₃O·(HCl)₂ Linear chain with amine and amide groups
3,5,5-Trimethylhexanoyl chloride Acyl chloride C₉H₁₇ClO Branched alkyl chain with -COCl

Key Observations :

  • Reactivity: Sulfonyl chlorides (target compound) are generally less electrophilic but more hydrolytically stable than acyl chlorides (e.g., 3,5,5-trimethylhexanoyl chloride). However, both react vigorously with nucleophiles like amines or alcohols .

Analysis :

  • Toxicity : The dihydrochloride () lacks classified health hazards, but its toxicological data are incomplete . In contrast, acyl chlorides () are corrosive and require immediate first aid for exposure .

Research Findings and Data Gaps

  • Reactivity Studies: Acyl chlorides (e.g., 3,5,5-trimethylhexanoyl chloride) undergo rapid hydrolysis, while sulfonyl chlorides react more selectively, favoring sulfonylation over acylation .
  • Safety Data : The dihydrochloride () emphasizes precautionary measures despite unclassified hazards, suggesting conservative handling for untested compounds .

Biological Activity

2,5-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which is known for its reactivity and versatility in organic synthesis. The compound's molecular formula is C₈H₁₅ClO₂S, and it has a molecular weight of approximately 211 Da. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The sulfonyl chloride group in this compound is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of various biologically active compounds. The compound also exhibits moderate lipophilicity (logP = 2.48), which influences its solubility and biological interactions.

The mechanism of action for this compound primarily involves its electrophilic nature, which facilitates reactions with nucleophiles such as amines and alcohols. This reactivity allows the formation of sulfonamides and sulfonate esters, which have been studied for their biological properties .

Key Reactions:

  • Formation of sulfonamides by reaction with amines.
  • Formation of sulfonate esters through reactions with alcohols.

Therapeutic Applications

Research indicates that compounds derived from sulfonyl chlorides exhibit a range of biological activities, including antibacterial and anticancer properties. For instance, sulfonamide derivatives have shown significant antibacterial activity against various gram-positive and gram-negative bacteria .

Antibacterial Activity

A study evaluated the antibacterial efficacy of novel sulfonamide derivatives synthesized from similar sulfonyl chlorides. The results indicated that certain derivatives exhibited potent activity against E. coli, with minimal inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

CompoundZone of Inhibition (mm)MIC (μg/mL)
Compound 5a31 ± 0.127.81
Compound 9a30 ± 0.127.81
Ciprofloxacin32 ± 0.12-

Anticancer Activity

Molecular docking studies have suggested that sulfonamide derivatives can bind effectively to targets involved in cancer progression. For example, synthesized sulfonamides showed binding affinities ranging from -6.8 to -8.2 kcal/mol towards the carbonic anhydrase enzyme (1AZM), indicating potential as anticancer agents .

Case Studies

  • Anticancer Sulfonamides : A study designed to develop new anticancer agents involved synthesizing N-substituted sulfonamides via coupling reactions with dansyl chloride. The resulting compounds demonstrated promising binding affinities and were suggested for further validation through in vitro and in vivo studies .
  • Antibacterial Screening : Another investigation focused on novel sulfonamide compounds derived from similar structures to this compound. The study found significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential utility of these compounds in treating bacterial infections .

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